Amyloid P-IN-1, also known as serum amyloid P component, is a glycoprotein that plays a critical role in the pathophysiology of amyloidosis, a condition characterized by the deposition of amyloid fibrils in various tissues. This compound is derived from the liver and serves as a biomarker for diagnosing and monitoring amyloidosis. Its unique properties allow it to bind to amyloid deposits, facilitating their identification and providing insights into the disease's progression.
Serum amyloid P component is synthesized primarily in the liver and released into the bloodstream. It is classified as an acute-phase protein, meaning its levels increase in response to inflammation or tissue damage. The protein was first identified in the 1960s and has since been extensively studied for its role in various diseases, including systemic amyloidosis and Alzheimer's disease.
Serum amyloid P component belongs to the pentraxin family of proteins, which are characterized by their pentameric structure. It is classified as a non-fibrillar component of amyloid deposits, distinguishing it from other proteins that form fibrillar structures associated with amyloidosis.
The synthesis of serum amyloid P component can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis (SPPS). The latter method has been particularly effective for producing high-purity peptides.
In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. For serum amyloid P component, techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction time. This approach allows for efficient assembly of the peptide while minimizing aggregation during purification processes.
The molecular structure of serum amyloid P component consists of five identical subunits arranged in a pentameric formation. Each subunit contains a characteristic pentraxin domain that facilitates binding to glycosaminoglycans and other components of the extracellular matrix.
Serum amyloid P component participates in several biochemical reactions, primarily involving its interaction with amyloid fibrils. It binds to these deposits through specific sites on its surface, which can influence the stability and solubility of the aggregates.
The binding affinity of serum amyloid P component to amyloid fibrils has been quantified using techniques such as surface plasmon resonance and isothermal titration calorimetry. These methods provide insights into the kinetics and thermodynamics of the interactions involved.
The mechanism of action for serum amyloid P component involves its role as a stabilizing factor for amyloid deposits. By binding to these aggregates, it prevents further fibrillogenesis and may facilitate their clearance from tissues.
Studies have demonstrated that serum amyloid P component enhances phagocytosis by immune cells, contributing to the removal of amyloid deposits from affected tissues. This process is crucial for mitigating tissue damage associated with amyloidosis.
Serum amyloid P component is soluble in physiological saline and exhibits stability across a range of pH levels. Its solubility profile makes it suitable for diagnostic applications.
The protein is characterized by its glycosylation patterns, which influence its biological activity and interactions with other molecules. Analytical techniques such as mass spectrometry have been employed to characterize these modifications comprehensively.
Serum amyloid P component has significant applications in both clinical and research settings:
The amyloid P component (SAP), encoded by the APCS gene, is characterized by a conserved pentameric quaternary structure. This assembly consists of five identical, non-covalently linked subunits (protomers) arranged in a planar, cyclic pentameric symmetry, forming a disk-like configuration with a central pore [5] [10]. Each protomer exhibits a flattened β-jellyroll fold, a hallmark of the pentraxin family, creating two distinct functional faces:
Calcium binding induces conformational changes that expose hydrophobic pockets on the B face, enabling high-affinity interactions with pathological ligands. This calcium dependency is absolute; chelating agents like EDTA abolish ligand binding [4] [8]. SAP’s affinity for amyloid fibrils—present in all types of amyloid deposits—stems from its calcium-dependent recognition of repetitive molecular patterns on fibrillar surfaces [5] [10].
Table 1: Key Structural Features of Human SAP
Property | Detail | Functional Implication |
---|---|---|
Molecular Mass | 127,310 Da (pentamer); 25,462 Da (protomer) | Stability in circulation |
Symmetry | Cyclic pentamer | High-affinity multivalent ligand binding |
Calcium-Binding Sites | Two sites per protomer | Allosteric activation of ligand-binding pockets |
Primary Ligands | DNA, chromatin, phosphoethanolamine, amyloid fibrils | Pathological aggregation in amyloidosis and autoimmunity |
SAP is a glycoprotein distinguished by post-translational modifications absent in its pentraxin relative, C-reactive protein (CRP). It carries a single N-linked glycan attached to Asn32 on each protomer, which contributes to its stability and solubility [5] [8]. The glycan structure is primarily of the complex type, terminating in sialic acid residues, which may influence:
In pathological contexts like Alzheimer’s disease (AD), altered glycosylation patterns in amyloid precursor protein (APP) have been observed, suggesting that SAP’s glycans may similarly affect its role in amyloid stabilization [6] [9]. However, unlike APP, SAP’s glycosylation remains stable across disease states, making it a reliable scaffold for therapeutic targeting [5] [8].
Table 2: Glycosylation Profile of SAP vs. CRP
Feature | SAP | CRP |
---|---|---|
Glycosylation | Yes (Asn32-linked complex glycan) | No |
Sialylation | Terminal sialic acid present | Not applicable |
Role in Stability | Inhibits autoaggregation | Calcium-independent stability |
Impact on Function | Modulates ligand accessibility | Not applicable |
SAP belongs to the short pentraxin subfamily, which includes CRP. Despite 51% sequence homology and shared pentameric architecture, key differences dictate their functional specialization [5] [10]:
Long pentraxins (e.g., PTX3) diverge further, featuring extended N-terminal domains that enable multimeric assembly and distinct ligand repertoires like extracellular matrix components [10]. SAP’s unique structural stability and ligand affinities make it a selective target for compounds like amyloid P-IN-1, designed to disrupt its pathological scaffolding.
Table 3: Functional Comparison of Pentraxin Family Members
Pentraxin | Structure | Expression | Key Ligands | Primary Functions |
---|---|---|---|---|
SAP | Pentamer, glycosylated | Constitutive | DNA, chromatin, amyloid fibrils | Amyloid stabilization, chromatin clearance |
CRP | Pentamer, non-glycosylated | Acute-phase | Phosphocholine, snRNPs | Complement activation, opsonization |
PTX3 | Multimeric, long N-domain | Inducible (TNF-α) | Extracellular matrix, pathogens | Tissue remodeling, microbial defense |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1